2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a pyrrolidine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 2-bromo-4-chlorobenzaldehyde is reacted with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with an appropriate acylating agent, such as acetyl chloride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: Corresponding carboxylic acids or alcohols, depending on the conditions.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may interact with certain enzymes to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(2-Bromo-4-methylphenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(2-Bromo-4-nitrophenyl)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-11-8-10(14)4-3-9(11)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZLMXYNYYFZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.